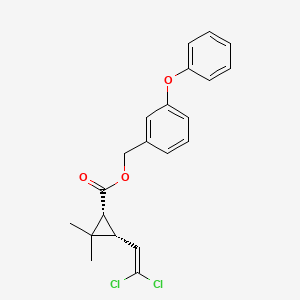

cis-Permethrin

説明

cis-Permethrin: is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is one of the isomers of permethrin, which is a mixture of cis- and trans-isomers. This compound is known for its high efficacy against a broad range of pests, including lice, ticks, fleas, mites, and other arthropods. It is commonly used in agriculture, public health, and household pest control.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Permethrin involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert solvent like toluene or xylene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to purification steps such as distillation and recrystallization to obtain high-purity this compound .

化学反応の分析

Types of Reactions: cis-Permethrin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include 3-phenoxybenzyl alcohol, 3-phenoxybenzaldehyde, and 3-phenoxybenzoic acid .

科学的研究の応用

Insect Control

cis-Permethrin is extensively used in agriculture for controlling pests such as aphids, beetles, and caterpillars. Its efficacy is attributed to its neurotoxic properties, which disrupt the normal functioning of insect nervous systems by interfering with sodium channel currents.

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Type | Application Method | Efficacy (LC50) |

|---|---|---|

| Green Peach Aphid | Foliar Spray | 0.5 mg/L |

| Cotton Bollworm | Soil Drench | 0.3 mg/L |

| Cabbage Looper | Foliar Spray | 0.2 mg/L |

Research indicates that this compound exhibits stronger neurotoxic effects compared to its trans isomer, enhancing its pest control capabilities .

Residue Management

Studies have shown that when applied at recommended rates, residues of this compound in edible parts of crops remain below regulatory limits, ensuring food safety . For instance, trials on citrus fruits demonstrated that permethrin residues did not exceed 0.01 mg/kg in the edible parts when applied correctly.

Treatment of Ectoparasites

This compound is commonly used in topical formulations for treating lice infestations and scabies. Its mechanism involves disrupting the nerve function of the parasites, leading to paralysis and death.

Table 2: Clinical Efficacy of this compound in Treating Ectoparasites

| Condition | Formulation Type | Cure Rate (%) |

|---|---|---|

| Head Lice | Cream (1%) | 95 |

| Scabies | Lotion (5%) | 90 |

Clinical studies have reported high cure rates with minimal side effects, making it a preferred choice for topical treatments .

Hormonal Disruption Studies

Research has indicated that exposure to this compound may disrupt testosterone biosynthesis in male mammals, potentially affecting reproductive health . In studies involving adult male mice, significant reductions in testosterone levels were observed following prolonged exposure to the compound.

Toxicological Studies

Toxicological assessments have shown that while this compound is effective against pests, it poses certain risks to non-target organisms, including beneficial insects and aquatic life. The compound's persistence in the environment necessitates careful management to mitigate ecological impacts.

Table 3: Toxicity Levels of this compound on Non-Target Species

| Species Type | Toxicity Level (LC50) |

|---|---|

| Honeybee | >100 µg/bee |

| Rainbow Trout | 0.5 mg/L |

| Earthworm | >1000 mg/kg |

作用機序

cis-Permethrin acts on the nerve cell membrane of insects to disrupt the sodium channel current, which is essential for the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests. The molecular targets include voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion movement across the nerve cell membrane .

類似化合物との比較

Trans-Permethrin: Another isomer of permethrin with similar insecticidal properties but different rates of metabolism and stability.

Cypermethrin: A pyrethroid insecticide with a broader spectrum of activity and higher stability in the environment.

Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.

Uniqueness of cis-Permethrin: this compound is unique due to its higher insecticidal activity compared to its trans-isomer. It has a faster knockdown effect on pests and is more effective at lower concentrations. Additionally, its specific mode of action on sodium channels makes it a valuable tool in pest control and scientific research .

生物活性

Cis-Permethrin is a widely used synthetic pyrethroid insecticide, primarily employed in agricultural settings and for household pest control. Its efficacy against a variety of pests, including mosquitoes and agricultural insects, has made it a popular choice. However, understanding its biological activity is crucial for assessing its safety and environmental impact. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and metabolic pathways based on diverse research findings.

This compound is one of the isomers of permethrin, which is a mixture of cis- and trans-isomers (approximately 40:60 ratio). The chemical structure contributes to its insecticidal properties by disrupting the normal functioning of sodium channels in the nervous systems of insects, leading to paralysis and death.

| Property | Value |

|---|---|

| Molecular Formula | C21H20Cl2O3 |

| Molecular Weight | 391.30 g/mol |

| Melting Point | 35-37 °C |

| Solubility | Soluble in organic solvents |

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively in laboratory settings. A significant finding is that this compound is metabolized more slowly than its trans counterpart. Research indicates that after oral administration in rats, this compound is detected in various tissues including blood, liver, and brain, with slower clearance rates compared to trans-Permethrin .

Table 2: Pharmacokinetic Parameters

| Tissue | Concentration (µg/mL) | Time Post-Administration (h) |

|---|---|---|

| Blood | 0.10 | 1 |

| Liver | 0.15 | 1 |

| Brain | 0.05 | 1 |

Toxicological Effects

This compound has been shown to induce various toxicological effects in mammals. Studies have reported neurotoxic effects, including alterations in behavior and motor function due to its action on sodium channels . Additionally, it has been linked to reproductive toxicity and immune system disruption.

Case Study: Neurotoxicity in Rats

A study conducted on adult rats demonstrated that exposure to high doses of this compound resulted in significant neurobehavioral changes. The treated group exhibited reduced locomotor activity and increased anxiety-like behaviors compared to control groups .

Table 3: Toxicological Findings

| Effect | Observed Outcome | Reference |

|---|---|---|

| Neurotoxicity | Reduced locomotion | |

| Reproductive toxicity | Decreased fertility | |

| Immune disruption | Increased apoptosis in T-lymphocytes |

Metabolism and Excretion

This compound undergoes metabolic transformation primarily through hydrolysis and oxidation. In the body, it is metabolized into several metabolites such as cis-3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane) carboxylic acid (cis-DCCA) and 3-phenoxybenzoic acid (3-PBA), which are then excreted via urine .

Table 4: Metabolites of this compound

| Metabolite | Chemical Structure | Excretion Pathway |

|---|---|---|

| cis-DCCA | C16H14Cl2O2 | Urinary |

| 3-PBA | C14H12ClO2 | Urinary |

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Studies have detected residues in soil and water bodies, indicating potential risks to non-target organisms . The compound's half-life varies depending on environmental conditions but can last several weeks under certain circumstances.

特性

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038338, DTXSID5052208 | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-76-6, 54774-45-7 | |

| Record name | cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1R-cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERMETHRIN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: cis-Permethrin, a type I pyrethroid insecticide, primarily targets voltage-gated sodium channels in insects. [] Binding of this compound to these channels inhibits both deactivation and inactivation, leading to prolonged sodium influx and neuronal hyperexcitation. [] This hyperexcitation manifests as tremors, incoordination, paralysis, and ultimately death in insects. [, ] Studies have identified specific amino acid residues in the insect sodium channel, such as Leu993 and Phe1519, that are crucial for pyrethroid binding and hence, their insecticidal activity. []

A: this compound ((3-phenoxyphenyl)methyl (1RS,3RS)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) has the following characteristics:* Molecular Formula: C21H20Cl2O3 * Molecular Weight: 391.3 g/mol * Spectroscopic data: While not extensively detailed in the provided abstracts, spectroscopic techniques such as 13C NMR and mass spectrometry are commonly used for structural characterization of pyrethroids, including permethrin isomers. []

A: this compound demonstrates efficacy against a broad spectrum of insects, including disease vectors like Aedes aegypti, Culex quinquefasciatus, and Triatoma infestans. [, , , , ] It is commonly incorporated into various formulations, including aqueous suspension concentrates and smoke-generating formulations, for effective delivery and pest control. [, ]

A: this compound's stability can be influenced by environmental factors such as temperature and light. [, , ] In smoke-generating formulations, the addition of foaming agents like cyanoguanidine or azodicarbonamide and antioxidants like butylated hydroxytoluene or butylated hydroxyanisole can impact its thermal stability and recovery from smoke. [] Furthermore, studies on the degradation of this compound in soil highlight the influence of temperature on its degradation kinetics, with faster degradation observed at 25°C compared to 10°C and 40°C. [] The choice of formulation and storage conditions are crucial for maintaining the stability and efficacy of this compound.

A: In mammals and insects, this compound undergoes both hydrolytic and oxidative metabolism. [] Hydrolysis often targets the ester bond, while oxidation can occur at various sites, including the geminal-dimethyl group and the phenoxybenzyl group. [] These metabolic pathways can lead to the formation of various metabolites, some of which are conjugated and excreted. [, ] The toxicological relevance of these metabolites warrants further investigation.

A: Yes, significant species-specific differences exist in this compound metabolism. [, ] For instance, ester hydrolysis is more rapid in rats and cows compared to insects. [] Additionally, differences in preferred hydroxylation sites and conjugation reactions are observed across species. [, ] These variations emphasize the importance of considering species-specific metabolic profiles when evaluating the toxicity and environmental fate of this compound.

A: Research indicates that this compound can interact with cytochrome P450 enzymes (CYPs), key players in drug metabolism. [, ] In rats, bifenthrin and ethofenprox, other pyrethroids, were shown to induce CYP1A activity. [] Conversely, this compound and fenpropathrin acted as potent inhibitors of CYP1A, potentially leading to the accumulation of certain chemicals and altered metabolic profiles. [] These interactions underscore the complex interplay between this compound and drug-metabolizing enzymes.

A: Structure-activity relationship (SAR) studies reveal that modifications to the this compound structure can significantly impact its insecticidal potency and selectivity. [] For example, replacing the ester group with a carboxamide generally resulted in decreased larvicidal activity against Aedes aegypti. [] Specifically, the most active carboxamide analog was 25 times less potent than this compound, emphasizing the importance of the ester moiety for its insecticidal action. [] Understanding these structural nuances is crucial for developing novel pyrethroids with improved efficacy and safety profiles.

A: this compound, being chiral, can undergo enantioselective degradation, meaning that one enantiomer degrades faster than the other. [, ] Studies have reported non-racemic enantiomer fractions in environmental samples, suggesting preferential degradation of specific enantiomers. [] This enantioselectivity can arise from several factors, including stereospecific binding to soil components or differential biodegradation by microorganisms. []

A: Yes, the presence of other isomers can influence this compound's activity. [, ] For example, the co-administration of this compound with its diastereoisomer, trans-permethrin, was found to reduce trans-permethrin's metabolism in both rat and human liver microsomes. [] This interaction suggests potential competition for metabolic enzymes or altered binding affinities, highlighting the complex interplay between different isomers.

A: As a potent insecticide, this compound can pose risks to non-target organisms in the environment. [, , ] Its presence in water bodies, even at low concentrations, can negatively impact aquatic invertebrates, highlighting the need for careful management of its usage and disposal. [] Studies on its degradation in soil have shown the formation of various metabolites, some of which might have persistent effects in the environment. []

A: Several analytical methods are employed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is widely used for its analysis in environmental and biological samples. [, , , , ] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is another powerful technique for quantifying this compound and other pyrethroids in complex matrices. [, ]

A: Solid-phase microextraction (SPME), a solvent-free extraction technique, offers a valuable tool for measuring bioavailable concentrations of this compound in environmental matrices like sediment. [, , ] SPME coupled with GC or LC-MS allows for the selective extraction and sensitive quantification of this compound. [, ] Furthermore, stable isotope-labeled analogs can be utilized in SPME for accurate quantification and to investigate the enantioselective degradation of this compound in environmental samples. [, ]

A: The development of resistance to this compound and other pyrethroids in insect populations poses a significant challenge to vector control efforts. [, ] Cross-resistance to multiple pyrethroids, as observed in resistant strains of Culex quinquefasciatus, further complicates control strategies. [] Understanding the mechanisms of resistance, which can include target site insensitivity and metabolic detoxification, is crucial for developing effective resistance management strategies. [, , ]

A: Research on this compound draws upon a vast array of tools and resources. These include analytical techniques like GC-MS, LC-MS/MS, and SPME for quantifying the compound and its metabolites, as well as molecular biology techniques for studying resistance mechanisms and target site interactions. [, , , , , , ] Furthermore, computational chemistry approaches can be employed to model the interactions of this compound with its target site and to design novel analogs with improved efficacy and safety profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。